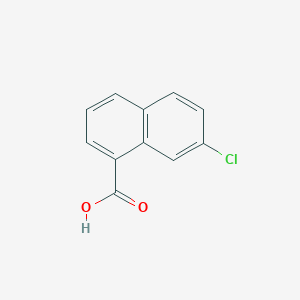

7-氯-1-萘甲酸

描述

7-Chloro-1-naphthoic acid is a derivative of 1-naphthoic acid12. It is a conjugate acid of a 1-naphthoate and is a frequent substrate for C-H activation reactions2.

Synthesis Analysis

The synthesis of 7-Chloro-1-naphthoic acid involves computational studies for the estimation of chemical and structural properties of a chemical library of nine ortho substituted naphthoic acids3. Theoretical values of energy, HOMO, LUMO, Dipole moments, charge and bond lengths of ortho-naphthoic acids are calculated3. The reaction involves the addition of 1 mmol of 1-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I2, 2 mL of chlorobenzene solvent to a 10 mL two-neck round bottom flask equipped with a magnetic stirrer4.

Molecular Structure Analysis

The molecular formula of 7-Chloro-1-naphthoic acid is C11H7ClO25. Two-dimensional (2D) NMR spectra and molecular modeling studies have proposed a possible geometry for the molecule6.

Chemical Reactions Analysis

7-Chloro-1-naphthoic acid is a compound with a variety of aromatic catabolic pathways7. Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-naphthoic acid include a molecular weight of 206.62 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 206.0134572 g/mol, Monoisotopic Mass of 206.0134572 g/mol, Topological Polar Surface Area of 37.3 Ų, Heavy Atom Count of 14, Formal Charge of 0, Complexity of 2297.科学研究应用

合成和修饰

合成技术:7-氯-1-萘甲酸及相关化合物已通过各种化学方法合成。例如,用于抗癌药物的中间体7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啉-3-羧酸通过涉及取代和水解的两步过程合成 (Zhang et al., 2019)。

修饰和反应:该化合物已在各种化学反应中用于合成改性化合物。例如,在乙酸中使用HCl-MnO2氯化2,3,6-三烷基-5,8-二羟基-1,4-萘醌导致形成7-氯-2,3,6-三烷基-5,8-二羟基-1,4-萘醌 (Polonik et al., 2011)。

分析和物理化学

极化红外光谱:对氢键结合的1-萘甲酸和2-萘甲酸晶体的极化红外光谱进行了研究,以了解电子效应。这项研究可以为在类似环境中了解7-氯-1-萘甲酸的行为提供见解 (Flakus & Chełmecki, 2003)。

异构酸的能量学:已对异构萘甲酸的能量学进行了研究,包括1-和2-萘甲酸,为了解7-氯-1-萘甲酸的性质提供了背景 (Chickos et al., 2003)。

环境应用

- 生物降解途径:对羧化萘的生物降解途径进行了研究,其中包括类似7-氯-1-萘甲酸的化合物。这项研究可以为了解环境降解过程提供见解 (Zhang, Sullivan & Young, 2004)。

超分子化学

- 超分子组装:涉及萘甲酸的超分子组装研究,如对2-羟基-3-萘甲酸的研究,可以为7-氯-1-萘甲酸在超分子化学领域的潜在应用提供见解 (Pang et al., 2015)。

制药和医学研究

- 抗癌评估:与7-氯-1-萘甲酸结构相关的化合物,如7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啉-3-羧酸,已被评估其抗癌性能,突显了类似化合物的潜在医学应用 (Zhang et al., 2019)。

安全和危害

7-Chloro-1-naphthoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with the target organ being the Respiratory system8. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure9.

未来方向

The future directions of 7-Chloro-1-naphthoic acid involve its potential utilization in the bioremediation and bioconversion of aromatic compounds10. The role of 2H1NA decarboxylase in the conversion of the 2H1NA to 2-naphthol makes this catabolic pathway different from the conventional gentisic10.

属性

IUPAC Name |

7-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVKRLEVHHCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534893 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-naphthoic acid | |

CAS RN |

58926-30-0 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

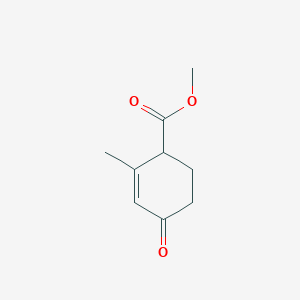

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

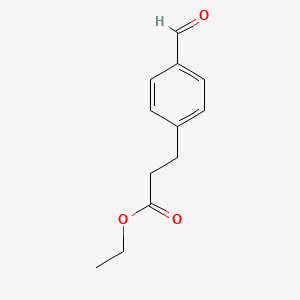

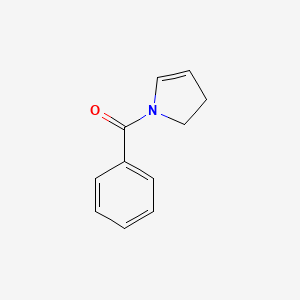

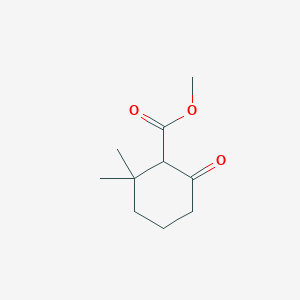

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)